molecular formula C18H18N2O2S B353065 N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 852046-16-3

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No. B353065
M. Wt: 326.4g/mol
InChI Key: SJEDIUYJIQXBRO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMOP or DMBT in the scientific literature.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the condensation of 2-oxo-1,3-benzothiazole with 2,4-dimethylbenzaldehyde followed by the reaction of the resulting Schiff base with 3-bromo propionyl chloride. The final product is obtained by the reduction of the resulting amide using sodium borohydride.

Starting Materials
2-oxo-1,3-benzothiazole, 1 equivalent,
2,4-dimethylbenzaldehyde, 1 equivalent,
3-bromo propionyl chloride, 1 equivalent,
sodium borohydride, 1 equivalent,

Reaction
Condensation of 2-oxo-1,3-benzothiazole with 2,4-dimethylbenzaldehyde, 2-oxo-1,3-benzothiazole, 1 equivalent, 2,4-dimethylbenzaldehyde, 1 equivalent, Acetic acid, catalytic, reflux in ethanol for 4 hours.
Reaction of Schiff base with 3-bromo propionyl chloride, Schiff base, 1 equivalent, 3-bromo propionyl chloride, 1 equivalent, Triethylamine, stoichiometric, reflux in dichloromethane for 6 hours.
Reduction of resulting amide using sodium borohydride, Amide, 1 equivalent, Sodium borohydride, 2 equivalents, Methanol, stoichiometric, reflux in methanol for 3 hours.

Mechanism Of Action

The mechanism of action of DMOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, DMOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical And Physiological Effects

DMOP has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation and pain, and the induction of apoptosis (programmed cell death) in cancer cells. DMOP has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMOP for lab experiments is its versatility and ease of synthesis. DMOP can be synthesized using relatively simple and inexpensive methods, and it can be modified to produce a wide range of derivatives with different properties. However, one of the main limitations of DMOP is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on DMOP and its derivatives. One area of interest is the development of new DMOP-based materials with novel properties, such as improved biocompatibility or enhanced mechanical strength. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory activities of DMOP, with the goal of developing new therapeutic agents based on this compound. Additionally, the use of DMOP as a probe to study protein-ligand interactions and drug-target interactions is an area of active research.

Scientific Research Applications

DMOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DMOP has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. In material science, DMOP has been used as a building block for the synthesis of novel polymers and materials. In biochemistry, DMOP has been used as a probe to investigate the binding interactions between proteins and small molecules.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDIUYJIQXBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

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